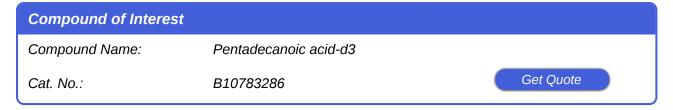


A Technical Guide to Pentadecanoic Acid-d3: Sourcing, Purity, and Application

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pentadecanoic acid-d3**, a deuterated stable isotope of pentadecanoic acid. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its suppliers, purity specifications, and its application in experimental settings, particularly in mass spectrometry-based quantification. Furthermore, this guide explores the significant biological signaling pathways associated with its non-deuterated counterpart, pentadecanoic acid.

Sourcing and Purity of Pentadecanoic Acid-d3

Pentadecanoic acid-d3 is primarily utilized as an internal standard for the precise quantification of pentadecanoic acid in various biological samples using gas chromatographymass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] Several reputable suppliers offer this compound with high isotopic and chemical purity, crucial for accurate and reproducible experimental results.

Below is a summary of prominent suppliers and their typical purity specifications for **Pentadecanoic acid-d3**.



Supplier	Catalog Number (Example)	Purity Specificatio n	Available Sizes	CAS Number	Molecular Formula
Cayman Chemical	28596	≥99% deuterated forms (d1-d3)	1 mg, 5 mg, 10 mg	352431-40-4	C15H27D3O2
Cambridge Isotope Laboratories, Inc.	DLM-1307	98% (Chemical Purity)	0.1 g	352431-40-4	CD3(CH2)13C OOH
Larodan	>99%	352431-40-4	C15H27D3O2		
CD Biosynsis	>99%	352431-40-4	C15H27D3O2	_	
Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.)	DLM-1307	98% (Chemical Purity)	0.1 g	352431-40-4	CD3(CH2)13C OOH

Experimental Protocol: Quantification of Pentadecanoic Acid using Stable Isotope Dilution GC-MS

The following protocol outlines a general workflow for the quantification of pentadecanoic acid in a biological matrix (e.g., plasma, serum, cell lysates) using **Pentadecanoic acid-d3** as an internal standard. This method is based on the principles of stable isotope dilution, a highly accurate quantification technique.[5][6][7]

Materials:

- Biological sample (e.g., plasma)
- Pentadecanoic acid-d3 (internal standard)

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- Solvents (e.g., methanol, chloroform, iso-octane, hexane) of appropriate purity
- Reagents for derivatization (e.g., pentafluorobenzyl bromide)
- · GC-MS system

Methodology:

- Sample Preparation:
 - Thaw the biological sample on ice.
 - To a known volume or weight of the sample, add a precise amount of Pentadecanoic acid-d3 solution of a known concentration. The amount of internal standard added should be comparable to the expected amount of the endogenous pentadecanoic acid.
- Lipid Extraction:
 - Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer method. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.
 - Carefully collect the organic phase containing the lipids.
- Saponification (Optional, for total fatty acid analysis):
 - To measure total pentadecanoic acid (both free and esterified), the extracted lipids must be saponified. This is achieved by treating the lipid extract with a strong base (e.g., KOH in methanol) at an elevated temperature to hydrolyze the ester bonds and release the free fatty acids.

Derivatization:

 To improve the volatility and chromatographic properties of the fatty acids for GC-MS analysis, they are typically derivatized. A common method is the formation of pentafluorobenzyl (PFB) esters by reacting the fatty acids with pentafluorobenzyl bromide.







· GC-MS Analysis:

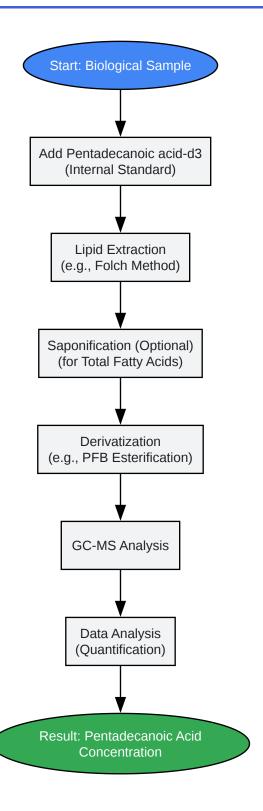
- Inject the derivatized sample into the GC-MS system.
- The gas chromatograph separates the different fatty acid derivatives based on their boiling points and interaction with the column stationary phase.
- The mass spectrometer detects and quantifies the derivatized pentadecanoic acid and Pentadecanoic acid-d3. The quantification is based on the ratio of the peak area of the endogenous pentadecanoic acid to the peak area of the Pentadecanoic acid-d3 internal standard.

Data Analysis:

- A calibration curve is generated using known concentrations of a pentadecanoic acid standard and a fixed concentration of the **Pentadecanoic acid-d3** internal standard.
- The concentration of pentadecanoic acid in the biological sample is then calculated by comparing the peak area ratio of the sample to the calibration curve.

Below is a DOT script for a logical workflow of this experimental protocol.





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Experimental workflow for fatty acid quantification.



Biological Significance and Signaling Pathways of Pentadecanoic Acid

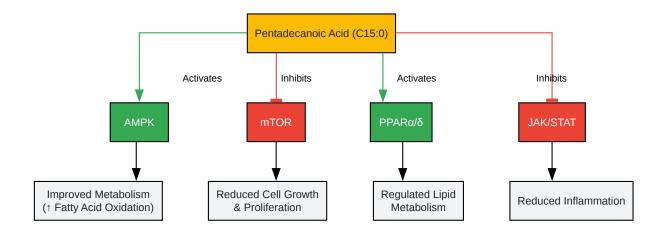
Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is gaining significant attention for its potential health benefits.[1][8] While primarily obtained from dietary sources such as dairy fat, it is also endogenously synthesized to some extent.[9][10] Emerging research indicates that pentadecanoic acid is not merely a passive component of cell membranes but an active signaling molecule involved in several key cellular pathways that are critical for metabolic health, inflammation, and cellular aging.

Key Signaling Pathways Modulated by Pentadecanoic Acid:

- AMP-activated Protein Kinase (AMPK) Activation: Pentadecanoic acid has been shown to
 activate AMPK, a central regulator of cellular energy homeostasis.[1][2][8] AMPK activation
 promotes catabolic pathways (like fatty acid oxidation) and inhibits anabolic pathways (like
 protein synthesis), thereby helping to maintain cellular energy balance.
- Mammalian Target of Rapamycin (mTOR) Inhibition: In conjunction with activating AMPK,
 pentadecanoic acid can inhibit the mTOR signaling pathway.[1][2][8] The mTOR pathway is a
 key regulator of cell growth, proliferation, and survival. Its inhibition is associated with
 longevity and has therapeutic potential in cancer and other age-related diseases.
- Peroxisome Proliferator-Activated Receptor (PPAR) α/δ Agonism: Pentadecanoic acid acts as a dual partial agonist for PPARα and PPARδ.[2] These nuclear receptors are critical in the regulation of lipid and glucose metabolism. Their activation by pentadecanoic acid can lead to increased fatty acid oxidation and improved insulin sensitivity.
- Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Inhibition:
 Pentadecanoic acid has been demonstrated to inhibit the JAK/STAT signaling pathway,
 which is a crucial pathway in cytokine signaling and inflammation.[2][11] By inhibiting this
 pathway, pentadecanoic acid may exert anti-inflammatory effects.

The following DOT script visualizes the integrated signaling network engaged by pentadecanoic acid.





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Signaling pathways modulated by pentadecanoic acid.

Conclusion

Pentadecanoic acid-d3 is an indispensable tool for researchers investigating the role of its non-deuterated counterpart in health and disease. Its high purity and availability from various suppliers facilitate accurate and reliable quantification in complex biological matrices. The growing body of evidence on the diverse biological activities of pentadecanoic acid, particularly its influence on key signaling pathways related to metabolism, inflammation, and cellular aging, underscores the importance of continued research in this area. This guide provides a foundational resource for scientists and drug development professionals to effectively source and utilize **Pentadecanoic acid-d3** in their experimental workflows and to understand the broader biological context of their findings.

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